molecular formula C15H18N2O6 B14553340 N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline CAS No. 62147-14-2

N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline

Cat. No.: B14553340
CAS No.: 62147-14-2
M. Wt: 322.31 g/mol
InChI Key: LEICTJAPSFIVSU-AAEUAGOBSA-N
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Description

N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by the presence of a benzyloxycarbonyl group, a glycyl group, and a hydroxyproline residue. It has a molecular formula of C15H18N2O5 and a molecular weight of 306.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline typically involves the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of glycine, followed by coupling with (3S)-3-hydroxy-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation or acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate protein-protein interactions, affecting cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline is unique due to the presence of the hydroxyproline residue, which imparts specific structural and functional properties. This makes it particularly useful in studies related to collagen synthesis and stability, as hydroxyproline is a key component of collagen .

Properties

CAS No.

62147-14-2

Molecular Formula

C15H18N2O6

Molecular Weight

322.31 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H18N2O6/c18-11-6-7-17(13(11)14(20)21)12(19)8-16-15(22)23-9-10-4-2-1-3-5-10/h1-5,11,13,18H,6-9H2,(H,16,22)(H,20,21)/t11-,13-/m0/s1

InChI Key

LEICTJAPSFIVSU-AAEUAGOBSA-N

Isomeric SMILES

C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(C1O)C(=O)O)C(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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